molecular formula C22H27N3O4S2 B2972252 N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-63-8

N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2972252
CAS No.: 892977-63-8
M. Wt: 461.6
InChI Key: PEOSBYCOIYOZAB-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a pyrrolidine sulfonylbenzamido group at position 2 and a methyl group at position 4. The N-methylation on the carboxamide moiety further distinguishes its structure.

Properties

IUPAC Name

N,6-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-5-10-17-18(13-14)30-22(19(17)21(27)23-2)24-20(26)15-6-8-16(9-7-15)31(28,29)25-11-3-4-12-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOSBYCOIYOZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Tetrahydrobenzo[b]thiophene : A bicyclic structure that contributes to the compound's stability and biological activity.
  • Pyrrolidinylsulfonyl group : This moiety is known for enhancing solubility and bioavailability.
  • Dimethylamino and carboxamide groups : These functional groups are often associated with increased interaction with biological targets.

The molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of 372.47 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes leading to cell lysis .

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study investigated the efficacy of a related compound in breast cancer models. The results indicated a significant reduction in tumor size in mice treated with the compound compared to controls. The study also explored the synergistic effects when combined with traditional chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of the compound in a model of acute lung injury. The findings revealed that treatment with the compound reduced lung edema and inflammatory cell infiltration significantly compared to untreated controls .

Data Table: Biological Activities Summary

Biological ActivityEffectivenessMechanism of Action
AntitumorHighInhibition of BRAF(V600E), EGFR signaling
Anti-inflammatoryModerateInhibition of TNF-α and IL-6 production
AntimicrobialHighDisruption of bacterial cell membranes

Comparison with Similar Compounds

2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Key Differences :
    • Replaces the pyrrolidine (5-membered ring) sulfonyl group with a piperidine (6-membered ring) sulfonyl moiety.
    • Lacks the N,6-dimethyl substitutions present in the target compound.
  • The absence of N,6-dimethyl groups could reduce steric hindrance, affecting binding interactions in biological systems.
  • Molecular Data :

    Property Target Compound Piperidine Analogue
    Molecular Formula C22H27N3O4S2 (inferred) C21H25N3O4S2
    Molecular Weight ~477.6 g/mol 447.57 g/mol
    Sulfonyl Substituent Pyrrolidine Piperidine

2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Key Differences :
    • Features an N-butyl-N-methyl sulfamoyl group instead of pyrrolidine sulfonyl.
    • Retains the N,6-dimethyl substitutions.
  • The butyl chain could enhance hydrophobic interactions in protein binding pockets.
  • Molecular Data :

    Property Target Compound N-Butyl-N-methyl Analogue
    Molecular Formula C22H27N3O4S2 (inferred) C23H31N3O4S2
    Molecular Weight ~477.6 g/mol 477.6 g/mol
    Sulfonyl Substituent Pyrrolidine N-Butyl-N-methyl

Heterocyclic Compounds with Divergent Cores

Compounds such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines () and tetrahydroimidazo[1,2-a]pyridines (–4) share synthetic methodologies (e.g., reflux with sodium acetate, crystallization from polar solvents) but differ fundamentally in core structure . For example:

  • Thiazolo-pyrimidines : Feature fused thiazole and pyrimidine rings, often with nitrile groups (e.g., 11a: C20H10N4O3S, IR CN stretch at 2,219 cm⁻¹) .
  • Imidazo-pyridines : Contain imidazole fused to pyridine, with ester and nitrile functionalities (e.g., 12: C17H10N4O3, mp 268–269°C) .

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